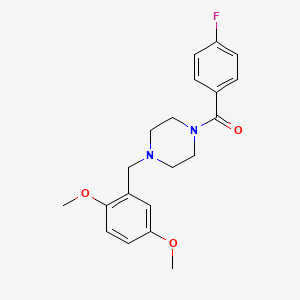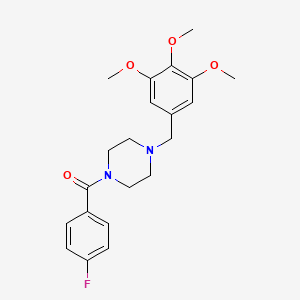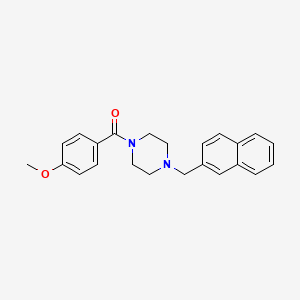
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine
説明
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine binds to the 5-HT1A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This, in turn, leads to the anxiolytic and antidepressant-like effects observed in animal models.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant-like effects, as well as effects on learning and memory. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is its relatively low selectivity for the 5-HT1A receptor, which can lead to off-target effects and limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine and its effects on neurotransmitter release and signaling pathways.
2. Investigation of the potential therapeutic applications of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine in the treatment of anxiety, depression, and other psychiatric disorders.
3. Development of more selective agonists for the serotonin 5-HT1A receptor based on the structure of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine.
4. Studies on the pharmacokinetics and pharmacodynamics of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine in animal models and humans.
5. Exploration of the anti-inflammatory properties of 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It acts as a selective agonist for the serotonin 5-HT1A receptor, leading to anxiolytic and antidepressant-like effects in animal models. 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxybenzoyl)-4-(2-naphthylmethyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22-10-8-20(9-11-22)23(26)25-14-12-24(13-15-25)17-18-6-7-19-4-2-3-5-21(19)16-18/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFVUFZOBMTKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3458020.png)
![3,4,5-triethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458025.png)
![N-{3-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3458044.png)
![2-phenoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3458055.png)

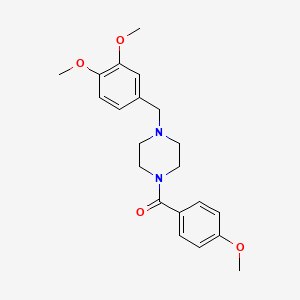

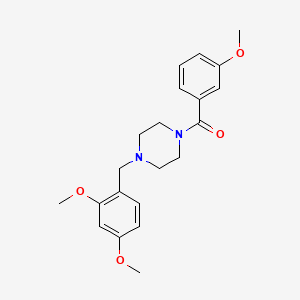
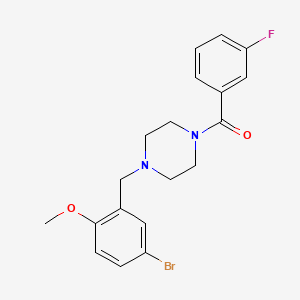

![1-(4-fluorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458089.png)
